(E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile
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Overview
Description
(E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile is an organic compound characterized by its complex structure, which includes a bromophenoxy group, a benzoyl group, and a dimethylamino group attached to a propenenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile typically involves a multi-step process:
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Formation of the Bromophenoxy Intermediate:
Starting Materials: 4-bromophenol and benzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Product: 4-bromophenoxybenzoyl chloride.
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Coupling with Dimethylamino Group:
Starting Materials: 4-bromophenoxybenzoyl chloride and dimethylamine.
Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or chloroform, under cooling to control the exothermic nature of the reaction.
Product: 4-bromophenoxybenzoyl dimethylamine.
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Formation of the Propenenitrile Backbone:
Starting Materials: 4-bromophenoxybenzoyl dimethylamine and acrylonitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydride or potassium tert-butoxide as the base.
Product: this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Pharmacological Research: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological pathways.
Biological Probes: Used in the design of probes for studying biological systems due to its unique structural features.
Industry:
Chemical Manufacturing: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromophenoxy and dimethylamino groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
- (E)-2-[3-(4-chlorophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile
- (E)-2-[3-(4-fluorophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile
- (E)-2-[3-(4-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenoxy group (bromine, chlorine, fluorine, or methyl).
- Reactivity: The different substituents can significantly affect the compound’s reactivity, particularly in substitution reactions.
- Applications: While all these compounds may have similar applications, the specific substituent can influence their effectiveness and suitability for particular uses.
This detailed overview should provide a comprehensive understanding of (E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-21(2)12-14(11-20)18(22)13-4-3-5-17(10-13)23-16-8-6-15(19)7-9-16/h3-10,12H,1-2H3/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIIMEOJAVSMKJ-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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